molecular formula C18H14BrFN2OS B2688523 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 895781-63-2

4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2688523
CAS No.: 895781-63-2
M. Wt: 405.29
InChI Key: IZXLZLSBNBMPAS-UHFFFAOYSA-N
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Description

4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic organic compound that features a bromine atom, a fluorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

    Coupling with Ethylamine: The thiazole derivative is then coupled with ethylamine to form the intermediate.

    Bromination: The final step involves the bromination of the benzamide derivative using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the benzamide ring can be substituted by nucleophiles in nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced benzamide derivatives

    Substitution: Substituted benzamide derivatives with various nucleophiles

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological pathways, particularly those involving thiazole and benzamide moieties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its application in the synthesis of advanced polymers and coatings is also of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
  • 4-bromo-N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
  • 4-bromo-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Uniqueness

The uniqueness of 4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2OS/c19-14-6-4-12(5-7-14)17(23)21-9-8-16-11-24-18(22-16)13-2-1-3-15(20)10-13/h1-7,10-11H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXLZLSBNBMPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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